molecular formula C11H19NO4S B7931522 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester

3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931522
M. Wt: 261.34 g/mol
InChI Key: UCLGMVQUPDUFBZ-UHFFFAOYSA-N
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Description

3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a tert-butyl ester-protected carboxylic acid group at the 1-position and a carboxymethylsulfanyl (SCH₂COOH) substituent at the 3-position. This compound is primarily utilized in pharmaceutical and fine chemical synthesis, where the tert-butyl ester serves as a protective group to enhance stability during reactions . The carboxymethylsulfanyl group introduces both sulfur-based reactivity and carboxylic acid functionality, enabling applications in bioconjugation or as a precursor for further derivatization.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-5-4-8(6-12)17-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLGMVQUPDUFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition-Based Synthesis

A prominent route involves 1,3-dipolar cycloaddition between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and methyl 2-fluoroacrylate under trifluoroacetic acid (TFA) catalysis. This forms a substituted pyrrolidine skeleton, which is subsequently functionalized:

  • Weinreb Amide Formation : Condensation with N,O-dimethylhydroxylamine hydrochloride under Grignard conditions yields a methyl ketone intermediate.

  • Reductive Amination : LiAlH₄ reduces the ketone to a secondary alcohol.

  • Deprotection and Boc Protection : Catalytic hydrogenation (Pd/C) removes benzyl groups, followed by tert-butoxycarbonyl (Boc) protection using Boc₂O and DMAP.

Advantages :

  • High regioselectivity (≥95% purity via TLC).

  • Scalable under mild conditions (0–25°C).

Enantioselective Hydrogenation of Enamine Intermediates

Enantiomerically pure pyrrolidine cores are accessible via iridium-catalyzed hydrogenation of cyclic enamines. For example:

  • Substituted dihydro-β-carbolines are hydrogenated using Ir/(S)-SegPhos catalysts, achieving >99% ee.

  • Subsequent thiolation introduces the carboxymethylsulfanyl group via Michael addition to methyl acrylate.

Key Conditions :

  • Solvent: Methanol or ethanol.

  • Pressure: 50–100 bar H₂.

  • Yield: 82–89%.

Thiol-Ene Reaction

The sulfanyl group is introduced via radical or base-mediated thiol-ene chemistry:

  • Reagents : Mercaptoacetic acid, AIBN (radical initiator), or DBU (base).

  • Conditions : 60–80°C in DMF or THF.

Example :

Nucleophilic Substitution

A halogenated pyrrolidine intermediate (e.g., 3-bromo-pyrrolidine-1-Boc) reacts with sodium carboxymethylthiolate (NaSCH₂CO₂H):

  • Solvent : DMSO or DMF.

  • Temperature : 80–100°C.

  • Yield : 70–78%.

Optimization of Critical Steps

Protecting Group Management

  • Boc Introduction : Boc₂O in dichloromethane with DMAP (20–25°C, 1–6 hrs) achieves quantitative protection.

  • Benzyl Removal : Pd/C (10% wt) in methanol under H₂ (2–6 hrs).

Stereochemical Control

  • Chiral Auxiliaries : (R)- or (S)-Binap ligands in hydrogenation ensure >98% ee.

  • Asymmetric Cycloaddition : TFA-mediated 1,3-dipolar reactions favor trans-diastereomers (dr >20:1).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
1,3-Dipolar Cycloaddition82–88>95Scalable, high regioselectivityMulti-step, requires TFA handling
Enantioselective Hydrogenation85–89>99Excellent ee, one-potHigh-pressure equipment needed
Thiol-Ene Functionalization75–8590–95Mild conditions, versatileRadical initiators require caution

Industrial-Scale Considerations

Cost-Effective Reagents

  • TMDS (Tetramethyldisiloxane) : Reduces iridium catalyst loadings to 1 mol%.

  • Grignard Reagents : Methyl magnesium chloride enables efficient Weinreb amide formation.

Emerging Methodologies

Iridium-Catalyzed Reductive Generation of Azomethine Ylides

Vaska’s complex (IrCl(CO)(PPh₃)₂) with TMDS enables [3+2] cycloadditions of unstabilized ylides, yielding polysubstituted pyrrolidines.

  • Conditions : 1 mol% Ir, 25°C, 12–24 hrs.

  • Scope : Compatible with electron-deficient alkenes (e.g., acrylates).

Flow Chemistry Approaches

Microreactors improve heat transfer and reaction control for exothermic steps (e.g., LiAlH₄ reductions).

  • Residence Time : 2–5 mins.

  • Yield Improvement : +12% vs batch .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound serves as a crucial intermediate in synthesizing pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity, making it valuable in designing novel therapeutic agents targeting specific diseases. For example, derivatives of this compound have been investigated for their potential in treating metabolic disorders due to their ability to influence metabolic pathways involving creatine transport and kinase activity .

Case Study : A study highlighted the use of 3-carboxymethylsulfanyl-pyrrolidine derivatives in developing inhibitors for creatine transporters. These inhibitors showed promise in modulating energy metabolism in cancer cells, suggesting potential applications in oncology .

Synthetic Chemistry

Versatile Intermediate
In synthetic chemistry, this compound acts as a versatile intermediate for creating various pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it an essential building block for researchers aiming to synthesize complex molecules efficiently.

Example Applications :

  • Synthesis of novel anti-cancer agents.
  • Development of crop protection agents that are environmentally friendly.

Biochemical Research

Building Block for Enzyme Studies
The compound is instrumental in biochemical research as a building block for studying enzyme mechanisms and interactions. It aids researchers in understanding biological processes at a molecular level, particularly those involving sulfur-containing compounds.

Research Insight : Investigations into enzyme kinetics have utilized this compound to explore how modifications affect enzyme-substrate interactions, providing insights into enzyme regulation mechanisms .

Material Science

Advanced Materials Development
In material science, this compound can be used to develop advanced materials with specific properties. Its inclusion in polymer formulations has shown improvements in stability and reactivity, which are beneficial for coatings and other applications.

Analytical Chemistry

Quality Control Applications
This compound is also valuable in analytical chemistry for developing methods to detect and quantify related substances. Such analytical techniques are crucial for quality control in pharmaceuticals, ensuring that active ingredients meet required standards.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalIntermediate for drug synthesis; enhances bioactivityInhibitors for creatine transport
Synthetic ChemistryVersatile building block for complex molecule synthesisAnti-cancer agents
Biochemical ResearchStudying enzyme mechanisms and interactionsInvestigating enzyme kinetics
Material ScienceDevelopment of advanced materials with improved propertiesCoatings and polymers
Analytical ChemistryMethods for detecting and quantifying substancesQuality control in pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester with structurally analogous pyrrolidine-tert-butyl ester derivatives, focusing on substituents, molecular properties, reactivity, and applications.

Compound Name (IUPAC) Substituent Molecular Weight (g/mol) Key Properties Applications Safety Profile References
This compound SCH₂COOH ~285.34 (estimated) Combines thioether stability with carboxylic acid functionality; tert-butyl ester enhances solubility in organic solvents. Pharmaceutical intermediates, bioconjugation. Limited data; discontinued status suggests specialized handling.
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester ICH₂ Not provided Iodomethyl group acts as a leaving group; high reactivity in nucleophilic substitutions. Synthesis of chiral amines or cross-coupling reactions. Skin/eye irritant; respiratory hazard.
tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate SCH₂CH₂OH Not provided Hydroxyethylthio group enables hydrogen bonding; moderate solubility in polar solvents. Drug delivery systems, solubility enhancers. No specific hazards reported.
(R)-3-Methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester OSO₂CH₃ 265.33 Mesyl group (excellent leaving group) facilitates SN2 reactions. Peptide synthesis, activated intermediates. Acute toxicity data unavailable.
3-(Pyridine-2-sulfinylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester SO(CH₂C₅H₃N) 310.41 Sulfinyl group introduces chirality; pyridine enhances metal coordination. Catalysis, asymmetric synthesis. Stability concerns due to sulfoxide sensitivity.
tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate C≡C and OH Not provided Ethynyl group enables click chemistry; hydroxyl allows further functionalization. Polymer chemistry, bioconjugation. No safety data provided.

Structural and Functional Analysis

  • Substituent Reactivity :

    • The carboxymethylsulfanyl group in the target compound offers dual functionality: the thioether provides stability, while the carboxylic acid allows for ionization or conjugation. This contrasts with iodomethyl (), which prioritizes reactivity in substitutions, and methanesulfonyloxy (), optimized for leaving-group efficiency .
    • Hydroxyethylthio () and pyridine-sulfinylmethyl () substituents introduce hydrogen bonding and chiral induction, respectively, broadening utility in drug design and catalysis .
  • Molecular Weight and Solubility :

    • The target compound’s estimated molecular weight (~285.34) is comparable to methanesulfonyloxy derivatives (265.33 g/mol) but lower than pyridine-sulfinylmethyl analogs (310.41 g/mol). Tert-butyl esters generally enhance lipid solubility, though carboxymethylsulfanyl’s polar group may improve aqueous compatibility .
  • Applications :

    • Discontinued status () implies niche use, whereas iodomethyl and mesyl derivatives are widely employed in intermediate synthesis . Ethynyl-hydroxypyrrolidine () is valuable in click chemistry, a domain where the target compound’s thioether-carboxylic acid pairing is less common .

Biological Activity

3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound belonging to the class of pyrrolidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO4SC_{11}H_{19}NO_4S. The compound features a pyrrolidine ring, a carboxymethyl sulfanyl group, and a tert-butyl ester moiety. These structural components contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can act as a modulator of receptor activity, affecting signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of bacteria
CytotoxicityInduces cell death in cancer cell lines

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were tested on several cancer cell lines (e.g., A549 lung cancer cells). The results demonstrated that the compound induced apoptosis in these cells, highlighting its potential as an anticancer agent.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety in animal models.
  • Mechanistic Studies : To clarify how the compound interacts with specific molecular targets.
  • Formulation Development : To explore potential therapeutic formulations for clinical applications.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm tert-butyl group integration (e.g., singlet at δ 1.4 ppm for tert-butyl protons) and monitor deprotection .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and detect impurities (e.g., incomplete protection or hydrolysis products).
  • HPLC-MS : Quantify reaction progress and identify byproducts in real time .

How do structural modifications (e.g., carboxymethylsulfanyl substituents) impact the reactivity of tert-butyl-protected pyrrolidines?

Advanced
The carboxymethylsulfanyl group introduces steric and electronic effects:

  • Steric hindrance : May slow nucleophilic substitution at adjacent positions, requiring elevated temperatures or catalysts (e.g., DMAP) .
  • Electron-withdrawing effects : The sulfanyl group can polarize the pyrrolidine ring, affecting pKa of the carboxylic acid and altering deprotection kinetics. Comparative studies with analogs (e.g., 3-mercapto or 3-chloro derivatives) reveal trends in reactivity under acidic/basic conditions .

What strategies resolve contradictions in reported yields for tert-butyl ester formation across similar substrates?

Advanced
Contradictions often stem from substrate-specific solvation or acid strength. A systematic approach includes:

  • Meta-analysis : Compile literature data (e.g., solvent, catalyst, substrate structure) to identify trends. For example, tert-butylation of hydrophobic amino acids (e.g., phenylalanine derivatives) may require stronger acids (HClO₄ vs. TFA) .
  • Mechanistic studies : Use kinetic isotope effects or Hammett plots to determine rate-limiting steps (e.g., tert-butyl cation generation vs. nucleophilic attack) .

How can tert-butyl-protected pyrrolidines be leveraged in the synthesis of bioactive molecules?

Advanced
The tert-butyl group enables orthogonal protection in multi-step syntheses:

  • Pharmaceutical intermediates : For example, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a precursor to enzyme inhibitors, where the ester is cleaved post-functionalization to reveal a free carboxylic acid for target binding .
  • Peptidomimetics : The group stabilizes conformationally restricted scaffolds during solid-phase peptide synthesis .

What safety considerations are critical when handling tert-butylating agents and reaction byproducts?

Q. Basic

  • Perchloric acid (HClO₄) : Avoid due to explosion risks; substitute with safer acids (e.g., TsOH) .
  • Isobutene gas : Use in well-ventilated fume hoods to prevent inhalation hazards .
  • Waste management : Neutralize acidic reaction mixtures before disposal to prevent corrosion .

How do solvent and temperature gradients influence the regioselectivity of tert-butyl ester formation in polyfunctional substrates?

Q. Advanced

  • Solvent polarity : Polar solvents (e.g., DCM) stabilize charged intermediates (tert-butyl cation), favoring esterification over competing reactions (e.g., lactamization) .
  • Low-temperature protocols : At 0–20°C, slow tert-butyl cation generation minimizes side reactions (e.g., sulfanyl group oxidation) .

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